2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide
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Overview
Description
The compound is a derivative of imidazo[2,1-b]thiazole . It has been synthesized and evaluated for its anticancer properties . The compound has shown promising results in inhibiting the growth of various cancer cell lines .
Synthesis Analysis
The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of arylidenehydrazide compounds . The compound was subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) . The 13C-NMR (DMSO-d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound can be analyzed using the yield percentage and melting point . The yield was 80% and the melting point was 236–238 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using its melting point and NMR data . The melting point was 236–238 °C . The 1H-NMR and 13C-NMR data provide information about the chemical structure of the compound .Scientific Research Applications
- Compound 3b : Among the synthesized derivatives, compound 3b exhibited remarkable antiproliferative activity against various cancer cell lines. Notably, it displayed broad-spectrum effects, inhibiting growth in ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) cells .
- CITCO Derivative : 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide is an imidazothiazole derivative that stimulates human constitutive androstane receptor (CAR) nuclear translocation .
- Levamisole Analogy : Levamisole, another imidazothiazole derivative, has immunostimulating properties and has been studied for cancer treatment .
- General Property : Imidazothiazoles, including this compound, have demonstrated antifungal activity .
Anticancer Activity
Constitutive Androstane Receptor (CAR) Activation
Immunomodulation
Antifungal Properties
Antiviral Potential
Other Biological Activities
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been known to interact with various cellular targets, including protein kinases .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various cellular changes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of cellular pathways .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Future Directions
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFZFOSNLUGERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide |
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